Chromatographic Resolution via RRT
The Sulfasalazine 3-Isomer (EP Impurity F) can be chromatographically resolved from the main API, sulfasalazine, under standardized pharmacopeial conditions. The relative retention time (RRT) for Impurity F is consistently reported as 0.85, providing a critical and quantifiable parameter for method development and impurity identification [1]. This RRT is distinct from that of other specified impurities, such as Impurity C (RRT 0.80) and Impurity G (RRT 1.39), enabling specific and unambiguous detection [2].
| Evidence Dimension | Relative Retention Time (RRT) in HPLC (C18 column, pH 4.8 phosphate/acetate buffer with methanol gradient, 320 nm detection) |
|---|---|
| Target Compound Data | Sulfasalazine 3-Isomer (Impurity F): RRT = 0.85 |
| Comparator Or Baseline | Sulfasalazine (API): RRT = 1.00; Impurity C: RRT = 0.80; Impurity G: RRT = 1.39 |
| Quantified Difference | The 3-Isomer elutes 15% faster than sulfasalazine (RRT 0.85 vs 1.00) and is separated from the closely eluting Impurity C by a 0.05 RRT difference. |
| Conditions | As per Indian Pharmacopoeia (IPC) and British Pharmacopoeia (BP) monographs: C18 column (25 cm x 4.6 mm, 5 µm), mobile phase gradient of phosphate/acetate buffer (pH 4.8) and methanol, flow rate 1 mL/min, detection at 320 nm, injection volume 20 µL. |
Why This Matters
The precise RRT value is a non-negotiable requirement for robust HPLC method validation, enabling reliable identification and quantification of this specific impurity to meet stringent pharmacopeial limits.
- [1] Indian Pharmacopoeia Commission (IPC). Sulfasalazine (12-04-2018). Government of India. Accessed 2024-04-01. View Source
- [2] British Pharmacopoeia (BP) 2025. Sulfasalazine. Ph. Eur. monograph 0863. Accessed 2024-04-01. View Source
